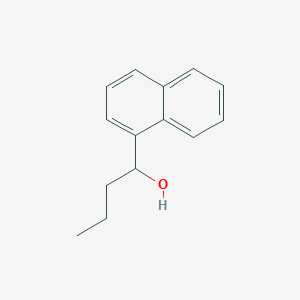

1-(1-Naphthyl)-1-butanol

Description

1-(1-Naphthyl)-1-butanol (CAS: Not explicitly provided; molecular formula: C₁₄H₁₄O) is a tertiary alcohol featuring a naphthalene ring substituted at the 1-position of the butanol chain. Its structure combines the hydrophobic naphthyl group with a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for chiral stationary phases (CSPs) in chromatography and as a precursor for bioactive molecules . The naphthyl moiety enhances aromatic interactions, which are critical for enantiomeric separations in CSPs, as demonstrated in derivatives like 1-(1-naphthyl)ethylcarbamate .

Properties

IUPAC Name |

1-naphthalen-1-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14-15H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEHYWHITYGUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 1-naphthylmagnesium bromide reacts with butanal to yield the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthyl)-1-butanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(1-naphthyl)butanone.

Reduction: Formation of 1-(1-naphthyl)butane.

Substitution: Formation of 1-(1-naphthyl)butyl chloride or bromide.

Scientific Research Applications

1-(1-Naphthyl)-1-butanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Naphthyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(1-Naphthyl)-1-butanol, it is compared to structurally related alcohols and derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Steric and Electronic Effects: The naphthyl group in this compound provides greater steric bulk and π-π interaction capabilities compared to phenyl or linear alkyl substituents. This enhances its utility in CSPs for resolving chiral amines and amino acids . In contrast, 1-Phenyl-1-butanol exhibits lower enantioselectivity in separations due to reduced aromatic surface area .

Synthesis and Scalability: While 1-butanol is efficiently produced via microbial fermentation (e.g., engineered E. coli strains ), this compound requires multi-step organic synthesis, such as Grignard reactions or ketone reductions, limiting its commercial scalability .

Physicochemical Properties: The naphthyl group increases hydrophobicity, making this compound less water-soluble than 1-butanol or 1-phenyl-1-butanol. This property is advantageous in non-aqueous chromatographic systems . Naphthalen-1-ylmethanol, with a primary hydroxyl group, has higher polarity and lower melting points compared to tertiary naphthyl alcohols .

Industrial Relevance: this compound’s discontinued commercial status contrasts with 1-butanol’s prominence in biofuels and 1-phenyl-1-butanol’s use in flavoring. This highlights the niche role of naphthyl derivatives in specialized chemistry.

Biological Activity

Overview

1-(1-Naphthyl)-1-butanol is an organic compound characterized by a naphthalene ring linked to a butanol chain. This compound has garnered interest in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological mechanisms, applications, and relevant research findings.

This compound exhibits unique chemical properties due to the presence of the naphthalene ring and a hydroxyl group. These features enable the compound to engage in various interactions with biological macromolecules:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

- π-π Interactions : The aromatic naphthalene structure allows for π-π stacking interactions with other aromatic residues in biomolecules, which may affect their activity and stability.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In a study evaluating various naphthalene derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to the hydrophobic nature of the naphthalene ring, which facilitates membrane penetration.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. Notably, it has been observed to inhibit the growth of certain tumor cells by disrupting microtubule dynamics, which is critical for cell division .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Selective toxicity towards tumor cells |

Case Study: Anticancer Mechanism

A study published in Chemistry & Biology investigated the effects of this compound on breast cancer cells. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways. Furthermore, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, indicating a shift towards apoptosis in treated cells .

Synthesis and Industrial Applications

The synthesis of this compound typically involves the Grignard reaction, where 1-naphthylmagnesium bromide reacts with butanal under controlled conditions. This method not only yields high purity but also allows for scalability in industrial applications. The compound is utilized as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals due to its unique biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.